molecular formula C25H26N2O2 B11563081 2-(1-adamantyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide

2-(1-adamantyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No.: B11563081
M. Wt: 386.5 g/mol
InChI Key: SGSOAJLLTXWHLZ-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide is a complex organic compound that features an adamantyl group and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multiple steps. One common route starts with the preparation of the adamantyl acetic acid derivative, which is then coupled with a benzoxazole derivative through an amide bond formation. The reaction conditions often require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(1-adamantyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzoxazole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of adamantyl ketones or carboxylic acids.

    Reduction: Formation of adamantyl alcohols.

    Substitution: Formation of halogenated benzoxazole derivatives.

Scientific Research Applications

2-(1-adamantyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the compound’s binding affinity to enzymes or receptors. The benzoxazole moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s ability to interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-adamantyl)acetamide: Lacks the benzoxazole moiety, resulting in different chemical and biological properties.

    N-(3-(1,3-benzoxazol-2-yl)phenyl)acetamide: Lacks the adamantyl group, affecting its steric and electronic properties.

    2-(1-adamantyl)-N-phenylacetamide: Lacks the benzoxazole moiety, leading to different reactivity and applications.

Uniqueness

2-(1-adamantyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide is unique due to the combination of the adamantyl and benzoxazole groups. This combination imparts distinct steric and electronic properties, making the compound versatile for various applications in research and industry.

Properties

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

2-(1-adamantyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C25H26N2O2/c28-23(15-25-12-16-8-17(13-25)10-18(9-16)14-25)26-20-5-3-4-19(11-20)24-27-21-6-1-2-7-22(21)29-24/h1-7,11,16-18H,8-10,12-15H2,(H,26,28)

InChI Key

SGSOAJLLTXWHLZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6O5

Origin of Product

United States

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